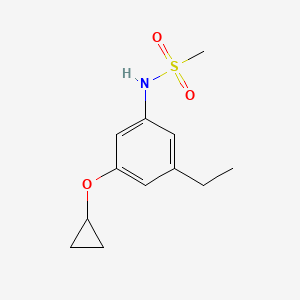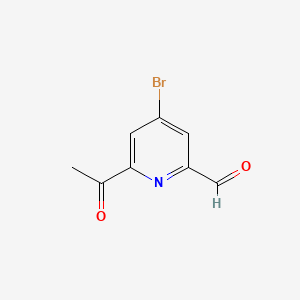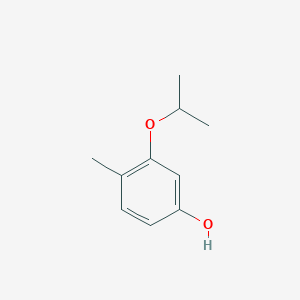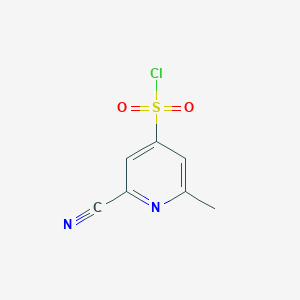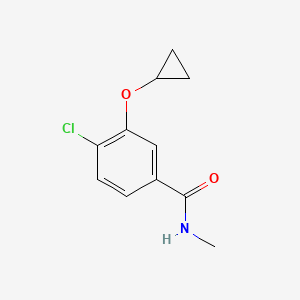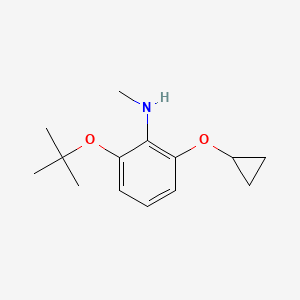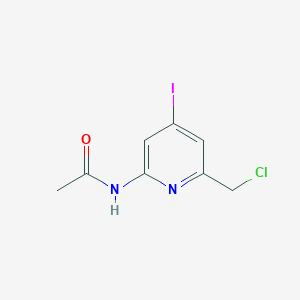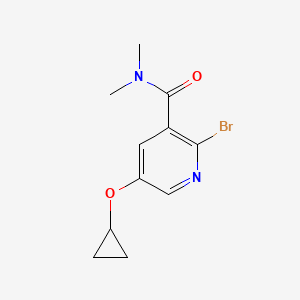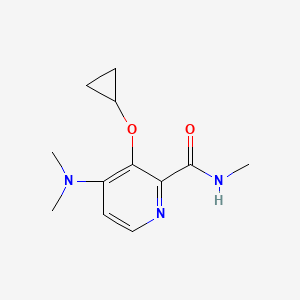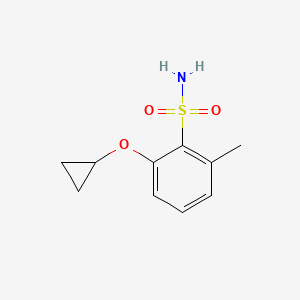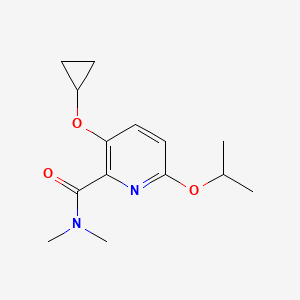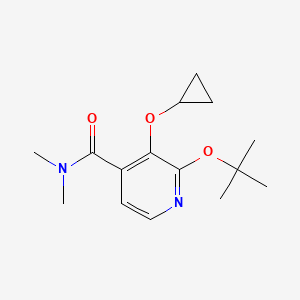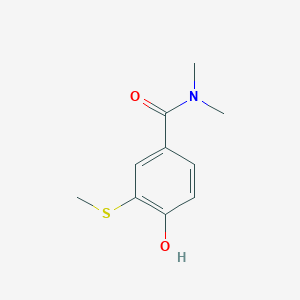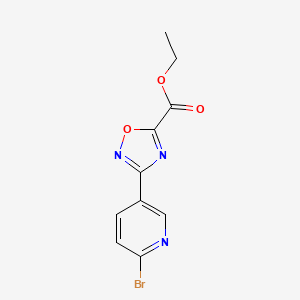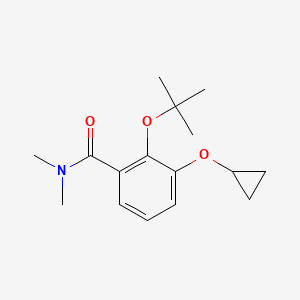
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.362 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzamide core, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 2-tert-butoxy-3-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions to form the desired benzamide derivative. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique structure allows for the study of steric and electronic effects in various chemical reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its benzamide core is a common motif in many bioactive molecules, making it a valuable intermediate in drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. .
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s benzamide core allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide: This compound has a similar structure but with different positions of the tert-butoxy and cyclopropoxy groups.
2-Tert-butoxy-3-cyclopropoxybenzoic acid: This precursor compound lacks the N,N-dimethylamide group, making it less reactive in certain chemical reactions but still valuable as an intermediate in synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-14-12(15(18)17(4)5)7-6-8-13(14)19-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
Clé InChI |
JMBUBDOXPWPUSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC=C1OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


